

Application Note: Mass Spectrometric Analysis of (2S)-5-Methoxyflavan-7-ol

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Compound of Interest		
Compound Name:	(2S)-5-Methoxyflavan-7-ol	
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Abstract

This document provides a detailed guide to the mass spectrometric analysis of **(2S)-5-Methoxyflavan-7-ol**, a naturally occurring flavanoid.[1] While specific experimental data for this compound is limited in publicly available literature, this application note outlines a comprehensive approach based on established methodologies for flavonoid analysis.[2] The protocols described herein are designed to enable researchers to perform qualitative and quantitative analysis of **(2S)-5-Methoxyflavan-7-ol** using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).

Introduction

(2S)-5-Methoxyflavan-7-ol is a flavanoid with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] Flavanoids, a broad class of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the identification and quantification of flavonoids in complex matrices.[2] This note details the expected fragmentation patterns of (2S)-5-Methoxyflavan-7-ol and provides standardized protocols for its analysis.



Predicted Mass Spectrometry Data

The structural elucidation of flavonoids by mass spectrometry often involves the interpretation of fragmentation patterns generated by techniques such as collision-induced dissociation (CID). For **(2S)-5-Methoxyflavan-7-ol**, the primary fragmentation is expected to occur via a retro-Diels-Alder (RDA) reaction, which is characteristic of the flavanoid skeleton.

Table 1: Predicted MS/MS Fragmentation of (2S)-5-Methoxyflavan-7-ol

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Proposed Neutral Loss	Fragmentation Pathway
257.1121 [M+H]+	151.0390	C7H6O	Retro-Diels-Alder (RDA) Fragmentation of the C-ring
257.1121 [M+H]+	107.0491	C9H8O2	RDA Fragmentation with charge retention on the B-ring fragment
255.0972 [M-H] ⁻	150.0317	C7H5O	RDA Fragmentation of the C-ring
255.0972 [M-H] ⁻	119.0497	C ₈ H ₈ O ₂	Cleavage of the C-ring

Experimental Protocols

The following protocols are generalized for the analysis of flavonoids and can be adapted for **(2S)-5-Methoxyflavan-7-ol**.

Sample Preparation

- Extraction: For plant material, an extraction with a polar solvent such as methanol or ethanol is recommended. Sonication can be used to improve extraction efficiency.[3]
- Solid-Phase Extraction (SPE): To clean up the extract and concentrate the analyte, a C18
 SPE cartridge can be utilized.[3]



 Solvent Evaporation and Reconstitution: The eluate from the SPE is typically evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase of the LC method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is recommended.
- Chromatographic Column: A C18 reversed-phase column is suitable for the separation of flavonoids.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
- Gradient Program:

o 0-2 min: 5% B

2-15 min: 5-95% B

15-18 min: 95% B

18-18.1 min: 95-5% B

18.1-25 min: 5% B

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Mass Spectrometer Parameters (ESI):

Ionization Mode: Positive and Negative

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C







o Desolvation Temperature: 350 °C

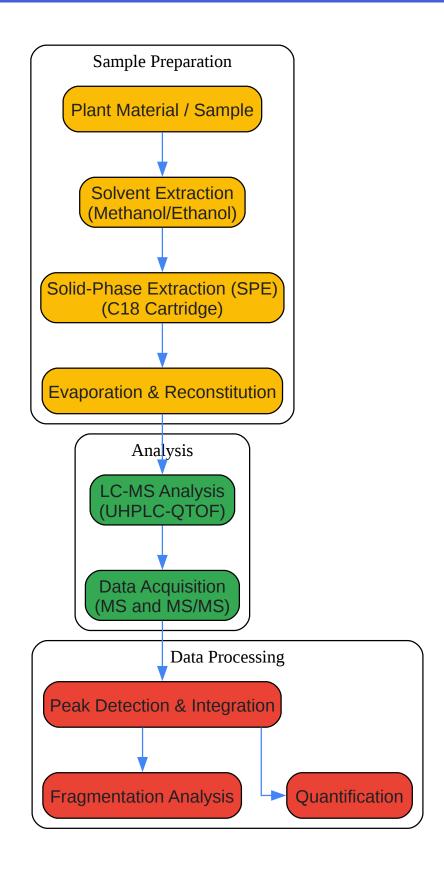
Cone Gas Flow: 50 L/h

o Desolvation Gas Flow: 600 L/h

Mass Range: m/z 50-1000

Visualizations

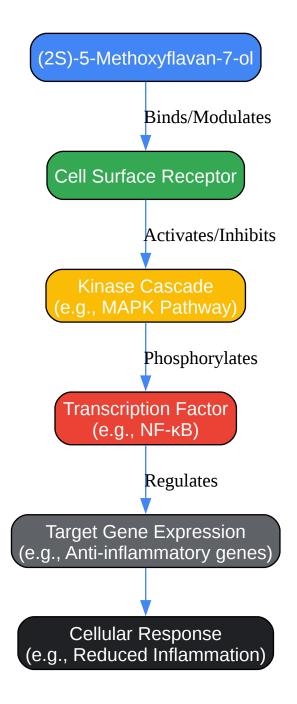




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Caption: Experimental workflow for the mass spectrometric analysis of **(2S)-5-Methoxyflavan-7-ol**.



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